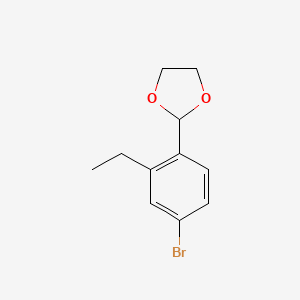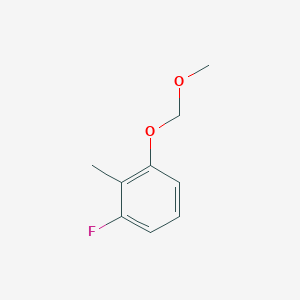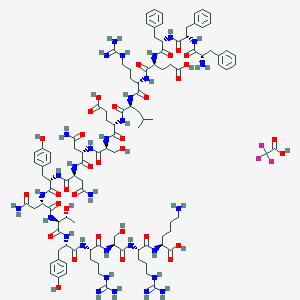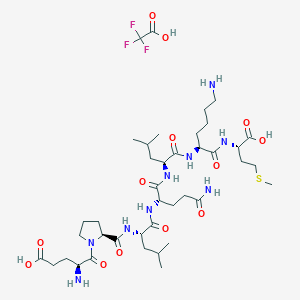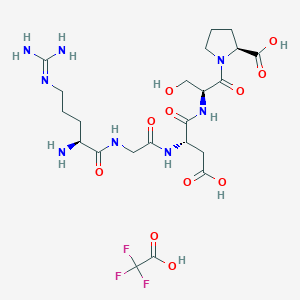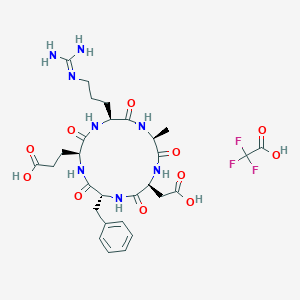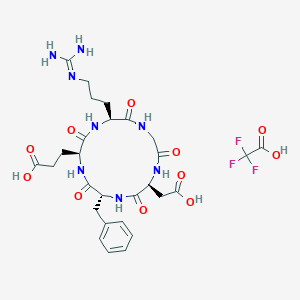
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate (H-Lys-DANIHVPGGGS-OH TFA) is a synthetic peptide that has been developed for use in scientific research applications. H-Lys-DANIHVPGGGS-OH TFA has a wide range of potential uses in biochemistry and physiology, and is becoming increasingly popular for use in laboratory experiments. This article will discuss the synthesis method of H-Lys-DANIHVPGGGS-OH TFA, its mechanism of action, physiological and biochemical effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Amino Acid Sequence and Protein Function
Sequence Determination Techniques : Studies on proteins such as sarcine adenylate kinase from skeletal muscle and bovine intestinal calcium-binding protein demonstrate advanced techniques for determining amino acid sequences, highlighting the role of specific sequences in protein function and enzyme activity. These techniques are crucial for understanding the structure and function of peptides similar to the one (Heil et al., 1974); (Fullmer & Wasserman, 1981).
Structural Proteins in Muscle and Bone : The detailed analysis of proteins from muscle and bone marrow, like the amino acid sequence of human plasma prealbumin and glutaredoxin from rabbit bone marrow, provides insight into how specific sequences are critical for structural integrity and metabolic functions in tissues. These studies showcase the importance of peptides in maintaining physiological functions and could relate to the roles of synthetic peptides in research and therapy (Kanda et al., 1974); (Hopper et al., 1989).
Peptide Synthesis and Insulinotropic Effects : The solid-phase synthesis of a fragment of human Glucose-dependent Insulinotropic Polypeptide (GIP) demonstrates the application of peptides in studying hormone functions and potentially in developing therapeutic agents. This approach could be relevant for synthesizing and studying the effects of complex peptides like "H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate" (Carlquist, 1987).
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N17O17.C2HF3O2/c1-5-27(4)42(67-47(80)32(18-36(55)70)65-45(78)33(19-40(74)75)63-43(76)29(54)11-6-8-14-52)49(82)62-30(12-7-9-15-53)44(77)64-31(17-28-20-56-25-60-28)46(79)66-41(26(2)3)50(83)68-16-10-13-35(68)48(81)59-22-38(72)57-21-37(71)58-23-39(73)61-34(24-69)51(84)85;3-2(4,5)1(6)7/h20,25-27,29-35,41-42,69H,5-19,21-24,52-54H2,1-4H3,(H2,55,70)(H,56,60)(H,57,72)(H,58,71)(H,59,81)(H,61,73)(H,62,82)(H,63,76)(H,64,77)(H,65,78)(H,66,79)(H,67,80)(H,74,75)(H,84,85);(H,6,7)/t27-,29-,30-,31-,32-,33-,34-,35-,41-,42-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGPGDTTUFUPA-KFFBCSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86F3N17O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)



